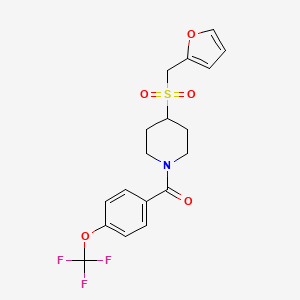

![molecular formula C9H14O2 B2975766 Bicyclo[3.3.0]octane-1-carboxylic acid CAS No. 41139-05-3](/img/structure/B2975766.png)

Bicyclo[3.3.0]octane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

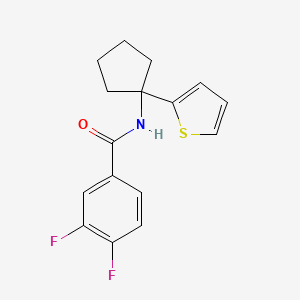

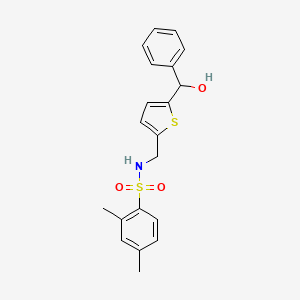

Bicyclo[3.3.0]octane-1-carboxylic acid is a compound with the molecular formula C9H14O2 . It is also known by other names such as octahydropentalene-3a-carboxylic acid and 2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylic acid .

Synthesis Analysis

The synthesis of compounds similar to Bicyclo[3.3.0]octane-1-carboxylic acid has been explored in several studies . For instance, one study described an asymmetric synthesis of a related compound, (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester, which is an intermediate of the angiotensin-converting enzyme (ACE) inhibitor, ramipril .Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.0]octane-1-carboxylic acid can be represented by the canonical SMILES stringC1CC2CCCC2(C1)C(=O)O . The compound has a molecular weight of 154.21 g/mol . Physical And Chemical Properties Analysis

Bicyclo[3.3.0]octane-1-carboxylic acid has a molecular weight of 154.21 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 154.099379685 g/mol . The topological polar surface area is 37.3 Ų .Wissenschaftliche Forschungsanwendungen

Electroreductive Alkylations

Carboxylic acids are versatile coupling partners in synthetic chemistry due to their wide availability and cost-effectiveness. Researchers have recently reported an electroreductive coupling of carboxylic acids with (hetero)arenes using protons as the hydrogen source . Notably, an earth-abundant titanium catalyst significantly improves the deoxygenative reduction process. Mechanistic studies reveal insights into the deoxygenative reduction of in-situ generated ketones, ketyl radicals, and alkylidene titanocene. This protocol allows for selective and straightforward synthesis of various functionalized alkylbenzenes under mild conditions.

Nanotechnology Applications

Carboxylic acids find applications in nanotechnology. For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid assist in surface modification of multi-walled carbon nanotubes (MWCNTs) using ultrasonic radiation. These modified MWCNTs play a role in producing polymer nanomaterials .

Decarboxylative Acylation

Carboxylic acids can participate in synthetase-catalyzed formaldecarboxylative acylation. This involves transferring an acyl group from coenzyme A (CoA)-activated thioesters to deliver various products .

Zukünftige Richtungen

The synthesis and applications of compounds similar to Bicyclo[3.3.0]octane-1-carboxylic acid continue to be areas of active research . For instance, the use of highly strained bicyclobutanes as building blocks for complexity generation in organic synthesis has been explored . There is also a renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry .

Eigenschaften

IUPAC Name |

2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9-5-1-3-7(9)4-2-6-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMRFAVKKGGQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

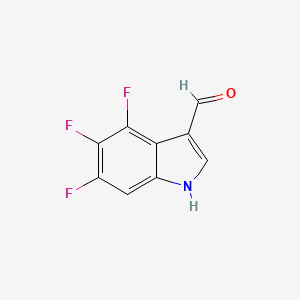

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)

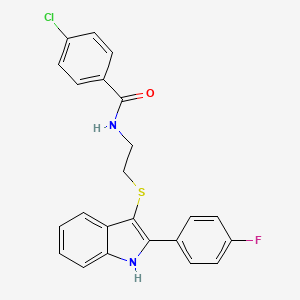

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)

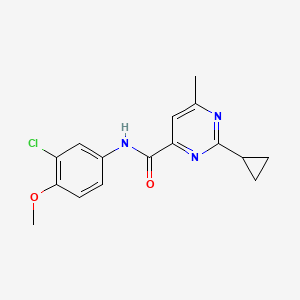

![9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975698.png)

![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)